molecular formula C10H11FO B15322957 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol

Cat. No.: B15322957
M. Wt: 166.19 g/mol
InChI Key: HCCWNHPMAKYHCK-NSCUHMNNSA-N
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Description

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-one.

    Reduction: Formation of 3-(4-Fluoro-3-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methyl groups can influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
  • 3-(3-Fluoro-4-methylphenyl)prop-2-en-1-ol
  • 3-(4-Trifluoromethylphenyl)prop-2-en-1-ol

Uniqueness

3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

HCCWNHPMAKYHCK-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CO)F

Canonical SMILES

CC1=C(C=CC(=C1)C=CCO)F

Origin of Product

United States

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